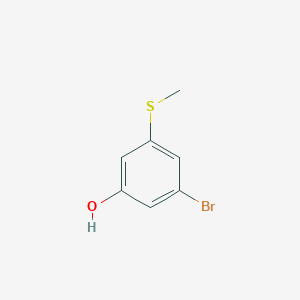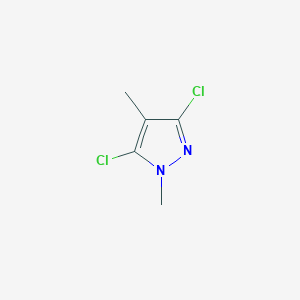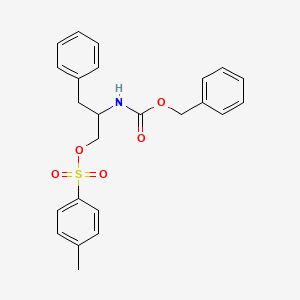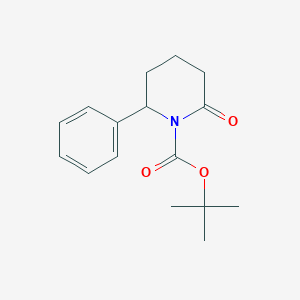
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it valuable in various synthetic applications.
Métodos De Preparación
The synthesis of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronate Ester: This step involves the reaction of a phenylboronic acid derivative with a diol, such as pinacol, under dehydrating conditions to form the boronate ester.
Substitution Reaction: The boronate ester is then subjected to a substitution reaction with a naphthyl halide in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield the desired product.
Análisis De Reacciones Químicas
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: It is widely used in Suzuki coupling reactions to form biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of conjugated polymers and organic electronic materials due to its ability to form stable boron-containing structures.
Biological Applications:
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, boron-containing compounds can interact with enzymes and proteins, leading to inhibition or modulation of their activity .
Comparación Con Compuestos Similares
4,4,5,5-Tetramethyl-2-(3-(naphthalen-1-yl)phenyl)-1,3,2-dioxaborolane can be compared with other boronate esters, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also features a boronate ester group and is used in similar synthetic applications.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boronate ester with applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized applications in synthetic chemistry and material science .
Propiedades
Fórmula molecular |
C22H23BO2 |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-(3-naphthalen-1-ylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)18-12-7-11-17(15-18)20-14-8-10-16-9-5-6-13-19(16)20/h5-15H,1-4H3 |
Clave InChI |
OYLBLFRKAPQLKE-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)

![(+)-Bis[1-{(1'R,2'R,5'R)-2'-i-propyl-5'-methylcyclohexyl}indenyl]zirconium(IV)dichloride](/img/structure/B12100809.png)


![[4,8-Bis[5-(2-octyldodecyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12100826.png)








